molecular formula C11H10N2O2 B8212157 Methyl 8-aminoquinoline-4-carboxylate

Methyl 8-aminoquinoline-4-carboxylate

Cat. No.: B8212157
M. Wt: 202.21 g/mol
InChI Key: ZPAJMNYHAIROSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-aminoquinoline-4-carboxylate typically involves the reaction of 8-aminoquinoline with methyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of methyl 8-aminoquinoline-4-carboxylate involves its interaction with various molecular targets. For instance, its derivatives, such as amodiaquine, inhibit heme polymerase activity in malaria parasites, leading to the accumulation of toxic free heme . This disrupts the parasite’s membrane function and ultimately kills it. The compound’s structure allows it to bind to specific receptors, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-aminoquinoline-4-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Biological Activity

Methyl 8-aminoquinoline-4-carboxylate, a member of the aminoquinoline family, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound's structure, characterized by an amino group at the 8-position and a carboxylate group at the 4-position of the quinoline ring, allows it to interact with various biological targets, making it a significant candidate for drug development.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol

The synthesis of this compound typically involves the reaction of 8-aminoquinoline with methyl chloroformate under basic conditions. This process is conducted in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is purified using techniques such as recrystallization or chromatography.

This compound exhibits its biological activity primarily through its derivatives, which have been shown to inhibit heme polymerase activity in malaria parasites. This inhibition leads to the accumulation of toxic free heme, which is detrimental to the parasites. Additionally, recent studies suggest that certain metal complexes derived from this compound may act as neuroprotective agents by modulating oxidative stress pathways and enhancing mitochondrial function in neuronal cells .

Antimalarial Properties

This compound and its derivatives have been extensively studied for their antimalarial effects. For instance, derivatives like amodiaquine have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting the parasite's ability to detoxify heme, leading to cell death .

Neuroprotective Effects

Recent research has highlighted the potential neuroprotective properties of this compound derivatives. In vitro studies have shown that these compounds can restore cell viability in neuroblastoma cells exposed to oxidative stress, primarily by activating the SIRT1/FOXO3a signaling pathway, which is crucial for cellular defense against apoptosis .

Antimicrobial Activity

Compounds within the aminoquinoline family, including this compound, have displayed antimicrobial effects against various pathogens. These compounds are being explored for their potential use in treating infections due to their ability to disrupt microbial cell function.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-aminoquinoline-5-carboxylateAmino group at position 3Antimicrobial
Methyl 6-aminoquinoline-4-carboxylateAmino group at position 6Antimalarial
Methyl 7-aminoquinoline-3-carboxylateAmino group at position 7Antiparasitic
Methyl 4-aminoisoquinoline-8-carboxylic acidIsoquinoline structurePotential anticancer effects

This table illustrates how minor structural variations can lead to significant differences in biological activity, emphasizing the importance of specific functional groups within the quinoline structure.

Case Studies

  • Neuroprotective Activity : A study investigated the effects of synthetic metal complexes based on methyl 8-aminoquinoline on human neuroblastoma SH-SY5Y cells. The results indicated that these complexes could significantly alleviate oxidative stress-induced apoptosis and enhance neuronal survival by modulating antioxidant defenses and mitochondrial function .
  • Antimalarial Efficacy : Research on derivatives of this compound has shown promising results against malaria parasites in vitro. These studies focus on understanding how structural modifications influence potency and selectivity against Plasmodium species .

Properties

IUPAC Name

methyl 8-aminoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-5-6-13-10-7(8)3-2-4-9(10)12/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAJMNYHAIROSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 19 general procedure 29, 8-nitro-quinoline-4-carboxylic acid methyl ester 474 (0.5 g, 2.15 mmol), SnCl2 (1.6 g, 8.6 mmol), 6N HCl (2 drops) and MeOH (10 ml) at 70° C. for 3 h gave the title compound (370 mg, 65%) which was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
65%

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